Kynurenine sulfate

Descripción general

Descripción

Kynurenine sulfate is a derivative of kynurenine, a central metabolite in the degradation of tryptophan through the kynurenine pathway. This pathway is crucial in various biological processes, including immune regulation and neurotransmission. This compound has garnered attention due to its role in neuroactive and immunomodulatory functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kynurenine sulfate can be synthesized through the oxidation of kynurenine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Kynurenine sulfate undergoes various chemical reactions, including:

Oxidation: Converts kynurenine to this compound.

Reduction: Can be reduced back to kynurenine under specific conditions.

Substitution: Reacts with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products

Kynurenic Acid: Formed through further oxidation.

3-Hydroxykynurenine: Produced via hydroxylation.

Aplicaciones Científicas De Investigación

Neuroscience Applications

Kynurenine sulfate is implicated in several neurological conditions due to its effects on neurotransmission and neuroinflammation.

Neuroprotective Effects

Research indicates that this compound can influence the levels of kynurenic acid, which has neuroprotective properties. Studies have shown that systemic administration of this compound can lead to an increase in kynurenic acid levels, potentially mitigating synaptic dysfunction associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Behavioral Studies

In behavioral studies involving rodents, high doses of this compound have been linked to alterations in cognitive tasks, suggesting that it may play a role in modulating memory and learning processes . For instance, a study demonstrated that low doses resulted in hypoactivity and spatial working memory deficits, while higher doses showed neuroprotective effects .

Pain Management

The kynurenine pathway is increasingly recognized for its role in chronic pain conditions.

Chronic Pain Disorders

this compound and its metabolites have been associated with chronic pain syndromes. Research indicates that metabolites such as kynurenic acid exhibit analgesic properties, potentially serving as therapeutic agents for conditions like fibromyalgia and neuropathic pain . In rodent models, intraperitoneal administration of kynurenine has shown significant antinociceptive effects .

Mechanisms of Action

The analgesic effects are believed to be mediated through interactions with glutamatergic receptors and G-protein coupled receptors. Kynurenic acid acts as an antagonist at NMDA receptors, which are involved in pain transmission pathways . This suggests that modulation of the kynurenine pathway could be a viable strategy for developing new pain relief therapies.

Neuroprotection in Stroke

This compound has been studied for its potential neuroprotective effects following ischemic events such as strokes.

Preclinical Evidence

A systematic review highlighted that treatment with kynurenine or inhibitors of kynurenine metabolism reduced infarct size and improved cognitive outcomes post-stroke in animal models . The ability of kynurenine to cross the blood-brain barrier allows it to be converted into kynurenic acid within the central nervous system, providing neuroprotection against excitotoxicity .

Clinical Insights

Clinical studies have shown altered levels of kynurenine metabolites in stroke patients compared to healthy controls. For example, lower levels of tryptophan and kynurenic acid were observed in stroke patients, suggesting a dysregulation of the kynurenine pathway during acute ischemia . These findings support the hypothesis that targeting this pathway may offer therapeutic benefits in stroke management.

Summary Table of Applications

| Application Area | Mechanism | Evidence Type | Key Findings |

|---|---|---|---|

| Neuroscience | Modulates neurotransmission | Preclinical/Clinical | Alters cognitive functions; potential for neuroprotection |

| Pain Management | Antinociceptive effects | Preclinical | Significant pain relief in chronic pain models |

| Stroke Neuroprotection | Reduces infarct size | Preclinical/Clinical | Improved outcomes post-stroke; altered metabolite levels |

Mecanismo De Acción

Kynurenine sulfate exerts its effects through several mechanisms:

Neurotransmission: Modulates the activity of neurotransmitters, particularly glutamate, by influencing the kynurenine pathway.

Immune Regulation: Acts on immune cells to modulate cytokine production and immune responses.

Molecular Targets: Interacts with receptors such as N-methyl-D-aspartate (NMDA) receptors and G protein-coupled receptors.

Comparación Con Compuestos Similares

Similar Compounds

Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.

3-Hydroxykynurenine: A hydroxylated derivative of kynurenine with distinct biological activities.

Quinolinic Acid: A neurotoxic metabolite in the kynurenine pathway.

Uniqueness

Kynurenine sulfate is unique due to its dual role in both neuroactive and immunomodulatory functions. Unlike kynurenic acid, which primarily acts as a neuroprotective agent, this compound has broader implications in immune regulation and neurotransmission.

Actividad Biológica

Kynurenine sulfate (KYNs) is a significant metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation in mammals. This pathway is crucial for various biological processes, including neurotransmission, immune response, and cellular metabolism. This article explores the biological activity of KYNs, focusing on its neuroactive properties, implications in diseases, and potential therapeutic applications.

Overview of the Kynurenine Pathway

The kynurenine pathway begins with the conversion of tryptophan into kynurenine through the action of enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). Kynurenine can be further metabolized into several downstream products, including kynurenic acid (KYNA), 3-hydroxykynurenine, and quinolinic acid. Each of these metabolites has distinct biological activities:

- Kynurenic Acid : An antagonist at NMDA receptors, it exhibits neuroprotective effects.

- 3-Hydroxykynurenine : Associated with oxidative stress and neurotoxicity.

- Quinolinic Acid : A neurotoxic compound that can induce excitotoxicity.

Neuroactive Properties

KYNs has been shown to influence synaptic transmission and behavior. Studies indicate that systemic administration of KYNs can lead to alterations in behavior and cognitive function due to its rapid conversion to KYNA in the brain. For instance:

- Behavioral Changes : Low doses of KYNs have been associated with hypoactivity and impaired spatial working memory in animal models .

- Neuroprotection : Conversely, high doses may confer neuroprotective effects by enhancing KYNA levels, which can mitigate excitotoxic damage .

Impact on Disease States

KYNs has been implicated in various pathological conditions:

- Chronic Kidney Disease (CKD) : Elevated levels of kynurenine and its metabolites have been linked to adverse cardiovascular outcomes in CKD patients. A study found that a doubling of serum-free kynurenine levels increased the hazard of cardiovascular events by 18% .

- COVID-19 : Research indicates that serum kynurenine levels are significantly elevated in COVID-19 patients, correlating with inflammatory markers such as IL-6 and CRP .

Case Study 1: this compound and Cognitive Function

A study investigated the effects of KYNs on cognitive performance in C57Bl/6j mice. Mice administered a high dose of KYNs exhibited improved performance in memory tasks compared to controls. This suggests that KYNs may enhance cognitive functions through its metabolites' neuroprotective properties .

Case Study 2: this compound in CKD

In a cohort study involving CKD patients, researchers measured serum levels of kynurenine and assessed their correlation with cardiovascular events. The findings revealed that higher kynurenine levels were predictive of increased cardiovascular risk, underscoring its role as a potential biomarker for disease progression in renal patients .

Research Findings Summary Table

Propiedades

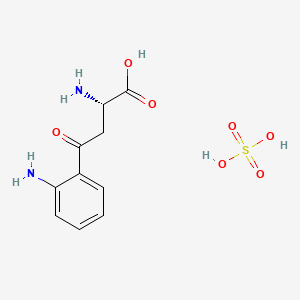

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.